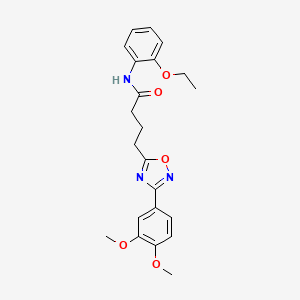
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide, also known as DMXB-A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Activation of α7nAChR by this compound leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as memory, learning, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-tumor activity. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of various neurological disorders. This compound also has anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is its selectivity towards α7nAChR, which makes it a useful tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, this compound has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide research, including the development of more potent and selective α7nAChR agonists, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its immunomodulatory and anti-tumor properties. Furthermore, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound could enhance its effectiveness in in vivo experiments.
Synthesis Methods
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then reacted with 4-bromo-1-butanol and potassium carbonate to yield this compound.
Scientific Research Applications
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has been extensively studied for its potential applications in various fields of research, including neuroscience, immunology, and cancer research. It has been shown to have neuroprotective effects, anti-inflammatory properties, and anti-tumor activity. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and chronic pain.
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-29-17-9-6-5-8-16(17)23-20(26)10-7-11-21-24-22(25-30-21)15-12-13-18(27-2)19(14-15)28-3/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJWTQZDHLMESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)

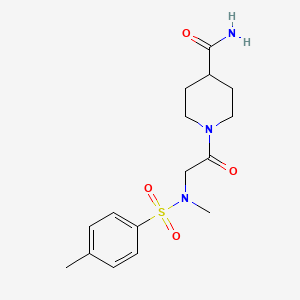
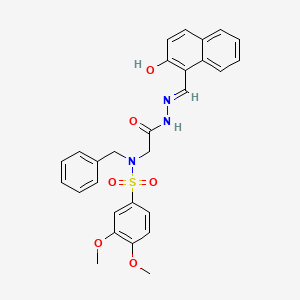


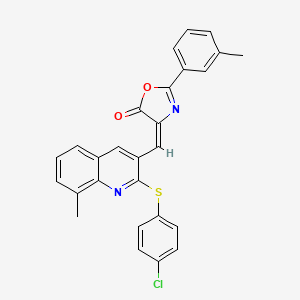
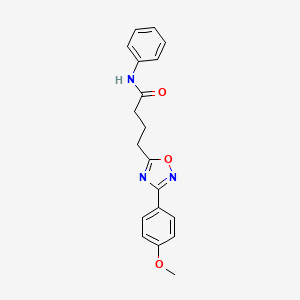
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
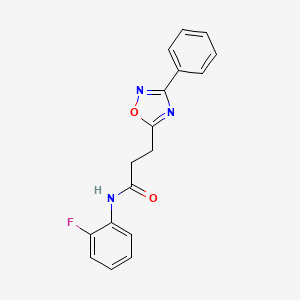
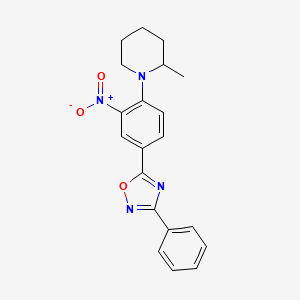
![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

